molecular formula C21H30N4O2 B2525490 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine CAS No. 1014091-25-8

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Cat. No.: B2525490
CAS No.: 1014091-25-8
M. Wt: 370.497
InChI Key: GADWGKGNTMDRDZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a structurally complex piperazine derivative featuring a benzyl group at the N1-position and a 3-propoxy-1-propylpyrazole-4-carbonyl moiety at the N4-position. This compound belongs to the class of piperazine-based molecules, which are widely studied for their pharmacological versatility, including central nervous system (CNS) modulation, enzyme inhibition, and metabolic properties .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-3-10-25-17-19(20(22-25)27-15-4-2)21(26)24-13-11-23(12-14-24)16-18-8-6-5-7-9-18/h5-9,17H,3-4,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADWGKGNTMDRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the benzyl and propoxy groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The piperazine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Piperazine Derivatives
Compound Name Substituents at N4 Position Key Structural Features Pharmacological Relevance
Target Compound 3-Propoxy-1-propyl-1H-pyrazole-4-carbonyl Pyrazole ring, propyl/propoxy groups Potential CNS activity, metabolic stability
1-Benzyl-4-(3-phenylpropyl)piperazine 3-Phenylpropyl Linear alkyl chain with phenyl group Sig-1R affinity (0.5 nM), sigma-2 selectivity
1-Benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine 5-Bromo-3-pyridinyl carbonyl Pyridine ring, bromine substituent Unknown; bromine may enhance lipophilicity
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Phenylsulfonyl-indole Indole core, sulfonyl group BACE1 inhibition (IC50 ~20 mM)
Tacrine derivatives with 1-benzyl-4-(piperazin-1-yl) Benzyl-piperazine Tacrine hybrid, minimal spacer High 5-HT6 receptor affinity (Ki = 18–845 nM)

Key Observations :

  • Pyrazole vs. Indole/Pyridine : The target compound’s pyrazole ring may offer distinct hydrogen-bonding or π-π stacking interactions compared to indole or pyridine-based analogues, influencing receptor selectivity .
  • Spacer Effects: Unlike tacrine derivatives with direct piperazine attachment, the target compound’s pyrazole-carbonyl spacer may balance solubility and receptor affinity, as seen in quinolone-piperazine hybrids (e.g., 8b with solubility 60–80 μM) .

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison of Piperazine Derivatives
Compound Name Binding Affinity (Ki/IC50) Solubility (μM) Metabolic Stability
Target Compound Not reported Predicted moderate* Moderate (propyl/propoxy groups prone to oxidation)
1-Benzyl-4-(3-phenylpropyl)piperazine Sig-1R: 0.5 nM; sigma-2: 1750 nM Low (alkyl chain) High (stable phenyl group)
Tacrine-1-benzyl-4-piperazine hybrids 5-HT6 Ki = 18–845 nM Variable (spacer-dependent) Low (piperazine N-oxidation)
BACE1 inhibitors (e.g., compound 8) IC50 = 19.66–21.88 mM 80 μM (pH 2.0–6.5) Moderate (sensitive to substituents)

Key Findings :

  • Receptor Selectivity : The target compound’s pyrazole moiety may confer selectivity for sigma receptors (similar to Sig-1R-binding analogues) or enzymes like BACE1, though empirical data are lacking .
  • Solubility: The propoxy group may reduce aqueous solubility compared to ethylene-spacer analogues (e.g., 80 μM in quinolones) but improve over N-phenylpiperazinyl derivatives (e.g., <20 μM) .
  • Metabolism : Piperazine rings are metabolic hotspots; the propyl group may undergo CYP450-mediated oxidation, necessitating structural optimization for stability .

Biological Activity

1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H26N4O3\text{C}_{16}\text{H}_{26}\text{N}_{4}\text{O}_{3}

Molecular Weight

  • Molecular Weight : 322.40 g/mol
  • CAS Number : 1013766-10-3

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of pyrazole derivatives on cancer cell lines, it was found that compounds similar to this compound exhibited significant cytotoxic effects against various human cancer cell lines, including:

Cell LineIC50 (µM)
HepG25–10
A5493–7
MCF-72–8
DU1454–9

These results indicate a promising anticancer activity which may be attributed to the compound's ability to disrupt cellular signaling pathways critical for tumor growth and survival .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. In particular, compounds with structural similarities to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent investigation into the antibacterial activity of pyrazole compounds revealed that:

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound may possess significant antibacterial properties, potentially useful in treating infections caused by resistant strains .

The mechanism through which this compound exerts its biological effects is likely multifaceted. Research indicates that pyrazole derivatives can influence:

  • Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction : Through activation of caspases and other apoptotic pathways.
  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer metabolism and bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring and piperazine moiety can significantly enhance or reduce activity. For instance, introducing different substituents on the benzyl group has been shown to alter potency against various targets.

Summary of Findings

The biological activity of this compound demonstrates considerable promise in both anticancer and antimicrobial domains. Further research into its pharmacokinetics, toxicity profiles, and detailed mechanisms will be essential for advancing this compound toward clinical applications.

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